6-Hydroxy-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H3F3NO It is characterized by the presence of a trifluoromethyl group, a carbonitrile group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the trifluoromethyl and carbonitrile groups. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonitrile group can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
- 6-Oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridinecarboxylate
Uniqueness
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H3F3N2O |
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Molecular Weight |
188.11 g/mol |
IUPAC Name |
6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-6(13)12-3-4(5)2-11/h1,3H,(H,12,13) |
InChI Key |
OPVSJJVFZHNNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)C#N)C(F)(F)F |
Origin of Product |
United States |
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